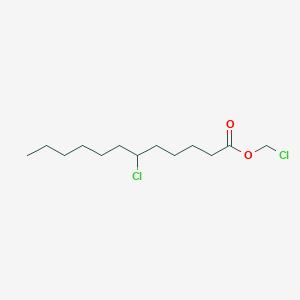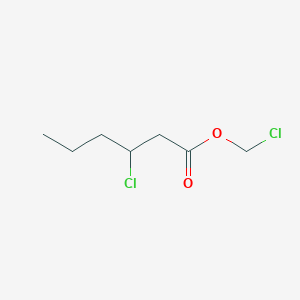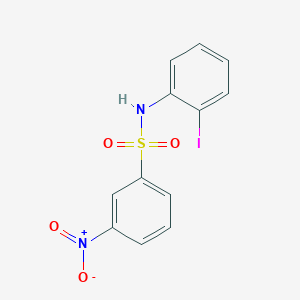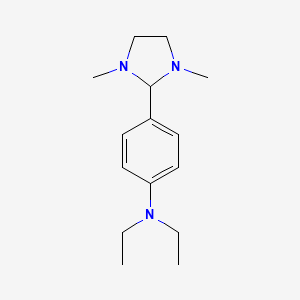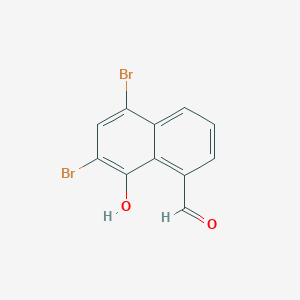
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes This compound is characterized by the presence of two bromine atoms at positions 5 and 7, a hydroxyl group at position 8, and an aldehyde group at position 1 on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde typically involves the bromination of 8-hydroxynaphthalene-1-carbaldehyde. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at positions 5 and 7.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,7-Dibromo-8-hydroxy-1-naphthoic acid.
Reduction: 5,7-Dibromo-8-hydroxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. The bromine atoms may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dibromo-8-hydroxyquinoline
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Diiodo-8-hydroxyquinoline
Uniqueness
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde is unique due to the presence of both bromine atoms and the naphthalene ring, which confer distinct chemical properties and reactivity compared to similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various applications in scientific research and industry.
Propiedades
| 82315-36-4 | |
Fórmula molecular |
C11H6Br2O2 |
Peso molecular |
329.97 g/mol |
Nombre IUPAC |
5,7-dibromo-8-hydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6Br2O2/c12-8-4-9(13)11(15)10-6(5-14)2-1-3-7(8)10/h1-5,15H |
Clave InChI |
NBSXNRVRVVFWMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=CC(=C2O)Br)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
